3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core with substituents that may influence its biological activity.
Anticholinesterase Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticholinesterase activity. For instance, a series of pyrimidine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine. The most active compounds in these studies showed IC50 values in the nanomolar range, suggesting strong inhibitory potential against AChE .
Antimicrobial Activity
In vitro studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. For example, certain derivatives exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents. Compound 3 from related studies showed favorable binding interactions with microbial enzymes, enhancing its efficacy .
The biological activity of This compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and other targets involved in neurotransmitter regulation.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins, which may enhance its pharmacological effects .
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which could contribute to their overall therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in various biological assays:
- Study on AChE Inhibition : A study evaluated several thieno[3,2-d]pyrimidine compounds for their AChE inhibitory effects. The results indicated that modifications to the phenyl and thio groups significantly influenced inhibitory potency.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The study found that specific structural modifications enhanced antibacterial activity against resistant strains.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVYAUWQGQLKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.